molecular formula C7H6F3NO2 B2894685 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide CAS No. 1706436-82-9

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Cat. No.: B2894685
CAS No.: 1706436-82-9
M. Wt: 193.125
InChI Key: SBJMHNJMBRAJMJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide typically involves the following steps:

  • Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-diketones or by cyclization of 1,3-dicarbonyl compounds.

  • Carboxamide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactions, purification techniques, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furanones.

  • Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Furanones and other oxidized derivatives.

  • Reduction Products: Reduced furan derivatives.

  • Substitution Products: Substituted trifluoromethyl compounds.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.

Comparison with Similar Compounds

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 2-Methylfuran-3-carboxamide: Lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)furan-3-carboxamide: Lacks the methyl group at the 2-position.

  • 2-Methyl-4-(fluoromethyl)furan-3-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group.

These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJMHNJMBRAJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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